1-(1-ethyl-1H-pyrazol-5-yl)-N-(3-fluorobenzyl)methanamine 1-(1-ethyl-1H-pyrazol-5-yl)-N-(3-fluorobenzyl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16400123
InChI: InChI=1S/C13H16FN3.ClH/c1-2-17-13(6-7-16-17)10-15-9-11-4-3-5-12(14)8-11;/h3-8,15H,2,9-10H2,1H3;1H
SMILES:
Molecular Formula: C13H17ClFN3
Molecular Weight: 269.74 g/mol

1-(1-ethyl-1H-pyrazol-5-yl)-N-(3-fluorobenzyl)methanamine

CAS No.:

Cat. No.: VC16400123

Molecular Formula: C13H17ClFN3

Molecular Weight: 269.74 g/mol

* For research use only. Not for human or veterinary use.

1-(1-ethyl-1H-pyrazol-5-yl)-N-(3-fluorobenzyl)methanamine -

Specification

Molecular Formula C13H17ClFN3
Molecular Weight 269.74 g/mol
IUPAC Name N-[(2-ethylpyrazol-3-yl)methyl]-1-(3-fluorophenyl)methanamine;hydrochloride
Standard InChI InChI=1S/C13H16FN3.ClH/c1-2-17-13(6-7-16-17)10-15-9-11-4-3-5-12(14)8-11;/h3-8,15H,2,9-10H2,1H3;1H
Standard InChI Key OFLQOMJSZJVDHN-UHFFFAOYSA-N
Canonical SMILES CCN1C(=CC=N1)CNCC2=CC(=CC=C2)F.Cl

Introduction

Synthesis

The synthesis of 1-(1-ethyl-1H-pyrazol-5-yl)-N-(3-fluorobenzyl)methanamine likely involves multi-step organic reactions. A common approach might include the reaction of a pyrazole derivative with a fluorobenzyl halide in the presence of a base to facilitate the formation of the amine linkage.

Biological Activity

Compounds with pyrazole rings are often investigated for their anti-inflammatory, anticancer, and antimicrobial properties. The presence of a fluorobenzyl group could enhance these activities by altering the compound's pharmacokinetics or interactions with biological targets.

Research Findings and Similar Compounds

While specific research findings on 1-(1-ethyl-1H-pyrazol-5-yl)-N-(3-fluorobenzyl)methanamine are not available, similar compounds have shown promising biological activities:

Compound NameMolecular FormulaUnique Features
1-(1-ethyl-1H-pyrazol-3-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamineC12_{12}H14_{14}FN3_{3}SContains a thienyl group; potential anti-inflammatory and anticancer agent
4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)VariedExhibits antioxidant and anticancer activities
3′-[(2Z)-[1-(3,4-dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazino]-2′-hydroxy-[1,1′-biphenyl]-3-carboxylic acidComplexActs as a thrombopoietin receptor agonist

Future Directions

To fully explore the potential of 1-(1-ethyl-1H-pyrazol-5-yl)-N-(3-fluorobenzyl)methanamine, detailed pharmacological studies are necessary. These should include molecular docking simulations, surface plasmon resonance, or enzyme inhibition assays to assess its binding affinities and kinetics with biological macromolecules.

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